molecular formula C11H17NO B168583 2-(3-Isopropoxyphenyl)ethylamine CAS No. 149489-17-8

2-(3-Isopropoxyphenyl)ethylamine

Cat. No. B168583
M. Wt: 179.26 g/mol
InChI Key: JSECYUMSFUEJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Isopropoxyphenyl)ethylamine is a chemical compound with the molecular formula C11H17NO . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 2-(3-Isopropoxyphenyl)ethylamine can be represented by the InChI code: 1S/C11H17NO.ClH/c1-9(2)13-11-5-3-4-10(8-11)6-7-12;/h3-5,8-9H,6-7,12H2,1-2H3;1H . The molecular weight of the compound is 179.26 g/mol.

Scientific Research Applications

Antipsychotic and Neuroprotective Agents

2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives, related to 2-(3-Isopropoxyphenyl)ethylamine, have been identified as anti-dopaminergic agents. They are useful in treating schizophrenia, dependency, and neurodegenerative disorders due to their neuroleptic, neuroprotective, and antiaddictive activity (Habernickel, 2003).

Molecular Conformation Studies

Studies on molecular conformation and structure of 2-phenoxy ethylamine, a similar compound to 2-(3-Isopropoxyphenyl)ethylamine, have been conducted. These studies involve investigating hydrated complexes and generic β-blocker molecules, offering insights into hydrogen bonding and rigidity or flexibility in the side chain (Macleod & Simons, 2004).

Structural Investigation

Research involving [1-hydroxy-(4-hydroxyphenyl)-2-propyl]methylammonium dihydrogenphosphate, closely related to 2-(3-Isopropoxyphenyl)ethylamine, has been conducted through single-crystal X-ray diffraction. This study provides valuable information on the ethylamine side chain's conformation relative to the phenyl ring (Datta, Podder, & Dattagupta, 1994).

Antidepressant Activity

A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, structurally related to 2-(3-Isopropoxyphenyl)ethylamine, have been examined for their potential antidepressant activity. This involves studying their ability to inhibit neurotransmitter uptake and their effects in various rodent models (Yardley et al., 1990).

Dopamine Receptor Affinities

Research on 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N-substituted derivatives, similar to 2-(3-Isopropoxyphenyl)ethylamine, has been conducted to study their in vitro binding affinities for dopamine receptors. This research is significant in understanding the compound's interaction with dopamine receptor subtypes (Claudi et al., 1990).

properties

IUPAC Name

2-(3-propan-2-yloxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)13-11-5-3-4-10(8-11)6-7-12/h3-5,8-9H,6-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSECYUMSFUEJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401658
Record name 2-(3-isopropoxyphenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Isopropoxyphenyl)ethylamine

CAS RN

149489-17-8
Record name 2-(3-isopropoxyphenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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